2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features a phenyl group with three methoxy substituents at the 3, 4, and 5 positions, contributing to its unique chemical properties and potential biological activities. The compound's structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various organic chemistry methods, which typically involve the reaction of appropriate phenolic and thiazolidinone precursors. The specific synthetic routes may vary based on the desired yield and purity.
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can be classified as:
Methods
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common method includes:
Technical Details
Structure
The molecular structure of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can be represented as follows:
Data
Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can participate in various chemical reactions:
Technical Details
The potential mechanism of action for 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is not fully elucidated but may involve:
Research into similar compounds suggests that thiazolidinones often exhibit anti-inflammatory and antimicrobial properties.
Physical Properties
Chemical Properties
Experimental data on similar compounds indicate varying degrees of biological activity based on structural modifications.
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one has potential scientific uses in:
The 1,3-thiazolidin-4-one scaffold has evolved from a synthetic curiosity to a privileged structure in medicinal chemistry since its first reported synthesis in 1889. Its integration into clinically approved drugs began with the development of glitazones (e.g., pioglitazone and rosiglitazone) for type II diabetes mellitus, leveraging the core’s ability to modulate peroxisome proliferator-activated receptors (PPARγ) [4] [8]. Subsequent decades witnessed diversification into antimicrobial and anticancer domains, driven by the scaffold’s synthetic versatility. For instance, the FDA-approved sphingosine-1-phosphate receptor modulator ponesimod (2021) for multiple sclerosis underscores its therapeutic relevance [5]. Hybridization strategies further expanded its utility, as seen in tiazofurin (antileukemic) and dasatinib (tyrosine kinase inhibitor), which incorporate thiazole or iminothiazolidinone components to enhance target specificity [1] [6].
Synthetic methodologies have advanced from classical cyclocondensation of amines, carbonyls, and mercaptoacetic acid to innovative green approaches. Recent techniques include nano-titania-supported sulfonic acid (n-TSA)-catalyzed solvent-free synthesis and microwave-assisted Knoevenagel condensations, improving yields from 50–54% to >90% for derivatives like 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one [4] [8]. These advances address early challenges in functionalizing the C2, N3, and C5 positions, enabling precise pharmacokinetic optimization.
Table 1: Historical Milestones in Thiazolidin-4-one Drug Development
| Year | Development | Significance |
|---|---|---|
| 1982 | Discovery of ciglitazone (first glitazone) | Validated PPARγ agonism for diabetes management [8] |
| 1999 | Rosiglitazone FDA approval | Confirmed scaffold’s clinical viability [4] |
| 2010s | Hybrid agents (e.g., thiazole-thiazolidinones) | Achieved dual enzyme inhibition (e.g., topoisomerase I/II) [1] |
| 2021 | Ponesimod approval | Demonstrated scaffold utility in immunomodulation [5] |
| 2023 | Trimethoxyphenyl-thiazolidinone hybrids | Showed nM-level activity against CDK2/EGFR kinases [7] |
The 3,4,5-trimethoxyphenyl moiety confers distinct steric and electronic advantages when appended to C5 of the thiazolidin-4-one core. This substitution establishes a planar, electron-rich aromatic system that enhances DNA minor groove binding via van der Waals contacts and hydrogen bonding, as confirmed by docking simulations with topoisomerase II [1] [7]. The methoxy groups’ bond angles (120° for meta-OCH₃; 115° for para-OCH₃) optimize π-stacking with tyrosine residues in kinase domains (e.g., EGFR’s Phe723), while the symmetric substitution minimizes steric clashes in hydrophobic pockets [7] [9].
Conformational analyses using 2D-NOESY and DFT calculations reveal that derivatives like 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one adopt an exo conformation with Z-configuration at the C5=C8 bond. This orientation positions the trimethoxyphenyl ring perpendicular to the thiazolidinone plane, facilitating deep cavity penetration in targets like histone deacetylase (HDAC6). The energy barrier for exo-toendo isomerization is >25 kcal/mol, ensuring metabolic stability in vivo [9]. Substituent effects follow predictable trends:
Table 2: Impact of C5 Substituents on Thiazolidin-4-one Bioactivity
| Substituent | Electronic Effect | Topoisomerase II IC₅₀ (µM) | logP | Conformation |
|---|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | Strongly donating | 0.14 ± 0.02 [1] | 2.8 | Exo, Z-configuration |
| 4-Nitrophenyl | Withdrawing | 1.85 ± 0.31 | 3.1 | Endo, E-configuration |
| Phenyl | Neutral | >10 | 2.2 | Mixed |
Oncology Applications
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one derivatives exert multi-targeted anticancer effects through:
Microbiology Applications
Trimethoxyphenyl-thiazolidinones combat biofilm-mediated resistance through:
Table 3: Biological Activity Profile of Key Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity | Molecular Targets |
|---|---|---|---|
| 7e | MCF-7 GI₅₀ = 0.70 µM; apoptosis induction | Not tested | hTopo I/II, Caspase-9 [1] |
| 5f | 769-P IC₅₀ = 1.20 µM; CDK2 inhibition | Not tested | CDK2, EGFR [7] |
| DKI39 | Moderate (In silico) | Strong (docking) | HDAC6, mglur3 [9] |
| Compound 5 | Not tested | MIC = 0.008 mg/mL (S. Typhimurium) | MurB, CYP51 [6] |
Dual-Target Potential
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: